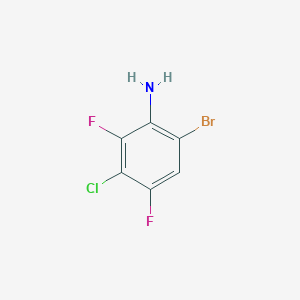

6-Chloro-2-fluoro-3-methylbenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

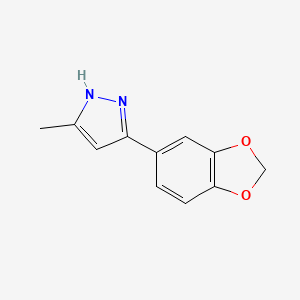

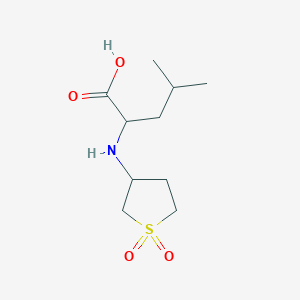

6-Chloro-2-fluoro-3-methylbenzylamine, also known as 6-CFMB, is an organic compound used in various scientific research and laboratory experiments. It is a derivative of benzylamine, a naturally occurring aromatic amine. 6-CFMB is a colorless solid with a pungent odor and is soluble in water, ethanol, and other organic solvents. It has a melting point of 63-64°C and a boiling point of 143-144°C. 6-CFMB is a versatile compound and is used in a variety of scientific applications.

Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

Studies have highlighted the significance of derivatives of 6-Chloro-2-fluoro-3-methylbenzylamine in structural and spectroscopic analysis. For instance, Čajan and Trávníček (2011) conducted a comprehensive study on the structural and spectroscopic properties of a series of 6-benzylaminopurine derivatives, which are closely related to the compound of interest, utilizing techniques such as X-ray diffraction and quantum chemical calculations Čajan & Trávníček, 2011.

Synthesis and Chemical Reactions

The compound and its derivatives have also been pivotal in synthesis and reaction studies. Kassaee et al. (2004) demonstrated the utility of N-Methylbenzylammonium fluorochromate(VI) on silica gel, a derivative, as a selective and efficient heterogeneous oxidant for the oxidation of aryl alcohols to their corresponding aldehydes and ketones Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004. This highlights the compound's role in facilitating selective chemical transformations.

Pharmacological Applications

On the pharmacological front, derivatives have been explored for their potential therapeutic applications. For example, radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, closely related to the primary compound, have been synthesized for potential use in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, suggesting applications in cancer treatment and diagnostic imaging Vaidyanathan et al., 2000.

Material Science and Organic Electronics

Furthermore, the compound's derivatives have found applications in material science and organic electronics. For instance, Hao et al. (2019) described the synthesis of a single-layered organic-inorganic hybrid material [(FBMA)2PbBr4], which exhibited reversible phase transition and intense fluorescent properties, indicating potential uses in optoelectronic devices Hao et al., 2019.

Propriétés

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMQLADOLJGLSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378633 |

Source

|

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-86-1 |

Source

|

| Record name | 6-Chloro-2-fluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)